N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide
CAS No.: 941877-72-1
Cat. No.: VC5165558
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941877-72-1 |
|---|---|
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 397.45 |
| IUPAC Name | N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenylsulfanylbutanamide |
| Standard InChI | InChI=1S/C20H19N3O4S/c24-18(7-4-12-28-15-5-2-1-3-6-15)21-20-23-22-19(27-20)14-8-9-16-17(13-14)26-11-10-25-16/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,23,24) |
| Standard InChI Key | DFJVRZUPOUBPAS-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCSC4=CC=CC=C4 |
Introduction
Overview of the Compound
The compound "N-(5-(2,3-dihydrobenzo[b] dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide" is a synthetic organic molecule comprising:
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A dioxane moiety (2,3-dihydrobenzo[b] dioxin), which is often associated with bioactive properties.
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A 1,3,4-oxadiazole ring, known for its pharmacological relevance in drug design.
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A phenylthio group, which may enhance lipophilicity and membrane permeability.
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A butanamide backbone, potentially serving as a linker or stabilizing unit.
These structural features suggest that this compound could be investigated for biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.
Physicochemical Characteristics
| Property | Description |
|---|---|
| Molecular Formula | Likely contains carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). |
| Structural Complexity | Moderate-to-high due to multiple functional groups. |
| Molecular Weight | Estimated based on the structure to be around ~400–500 g/mol. |
Potential Biological Activity
Compounds containing oxadiazole and benzodioxane scaffolds are often studied for:
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Antimicrobial Activity: The oxadiazole ring is known to inhibit bacterial and fungal growth by targeting enzymes or cell membranes.
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Anticancer Potential: Structural analogs have been shown to interact with cancer cell receptors or DNA.
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Enzyme Inhibition: Benzodioxane derivatives are explored as inhibitors of enzymes like acetylcholinesterase and α-glucosidase.
Applications in Drug Discovery
The combination of oxadiazole and benzodioxane motifs in the compound suggests potential applications in:
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Neurological Disorders: As acetylcholinesterase inhibitors for Alzheimer’s disease.
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Metabolic Diseases: As α-glucosidase inhibitors for diabetes management.
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Antiproliferative Agents: For targeting cancer cells.
Research Directions
To fully explore the utility of this compound:
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Synthesis and Characterization:
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Use spectroscopic techniques such as NMR and LC-MS to confirm its structure.
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Optimize synthetic pathways for scalability.
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Biological Evaluation:
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Conduct antimicrobial assays against Gram-positive/negative bacteria and fungi.
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Perform cyt
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